molecular formula C18H23N3O2S B10763570 N-[3-[cyclohexylidene(1H-imidazol-5-yl)methyl]phenyl]ethanesulfonamide CAS No. 258527-07-0

N-[3-[cyclohexylidene(1H-imidazol-5-yl)methyl]phenyl]ethanesulfonamide

Cat. No.: B10763570
CAS No.: 258527-07-0
M. Wt: 345.5 g/mol
InChI Key: MTZVJHSZYMWIAG-UHFFFAOYSA-N
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Description

N-[3-[cyclohexylidene(1H-imidazol-5-yl)methyl]phenyl]ethanesulfonamide is a complex organic compound with a unique structure that includes an imidazole ring, a cyclohexylidene group, and an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[cyclohexylidene(1H-imidazol-5-yl)methyl]phenyl]ethanesulfonamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The cyclohexylidene group is then introduced through a reaction with cyclohexanone, followed by the attachment of the ethanesulfonamide moiety via sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-[cyclohexylidene(1H-imidazol-5-yl)methyl]phenyl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The cyclohexylidene group can be reduced to cyclohexyl, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring yields imidazole N-oxides, while reduction of the cyclohexylidene group produces cyclohexyl derivatives.

Scientific Research Applications

N-[3-[cyclohexylidene(1H-imidazol-5-yl)methyl]phenyl]ethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-[cyclohexylidene(1H-imidazol-5-yl)methyl]phenyl]ethanesulfonamide involves its interaction with specific molecular targets. For instance, as a selective α1D-adrenoceptor antagonist, it binds to and inhibits the activity of these receptors, which are involved in various physiological processes . This interaction can modulate signaling pathways and produce therapeutic effects, such as reducing blood pressure or alleviating pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[cyclohexylidene(1H-imidazol-5-yl)methyl]phenyl]ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively target α1D-adrenoceptors sets it apart from other compounds with similar structures, making it a valuable tool in both research and therapeutic applications.

Properties

CAS No.

258527-07-0

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

N-[3-[cyclohexylidene(1H-imidazol-5-yl)methyl]phenyl]ethanesulfonamide

InChI

InChI=1S/C18H23N3O2S/c1-2-24(22,23)21-16-10-6-9-15(11-16)18(17-12-19-13-20-17)14-7-4-3-5-8-14/h6,9-13,21H,2-5,7-8H2,1H3,(H,19,20)

InChI Key

MTZVJHSZYMWIAG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C(=C2CCCCC2)C3=CN=CN3

Origin of Product

United States

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